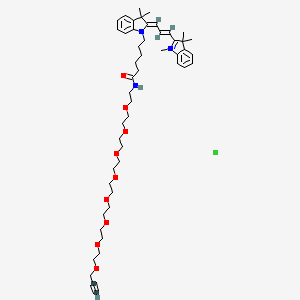
Cy3-PEG8-Alkyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy3-PEG8-Alkyne is a fluorescent dye derivative of Cyanine 3 (Cy3) that contains eight polyethylene glycol (PEG) units and an alkyne group. This compound is widely used in scientific research due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . The presence of PEG units enhances its solubility and biocompatibility, making it suitable for various biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cy3-PEG8-Alkyne typically involves the conjugation of Cyanine 3 with a PEG linker and an alkyne group. The process begins with the preparation of Cyanine 3, followed by the attachment of the PEG linker through a series of chemical reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Cy3-PEG8-Alkyne primarily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions. This reaction is highly specific and efficient, making it a popular choice for bioconjugation and labeling applications .
Common Reagents and Conditions:
Reagents: Copper sulfate, sodium ascorbate, azide-containing molecules.
Conditions: The reaction is typically carried out in aqueous or organic solvents at room temperature.
Major Products: The major product of the CuAAc reaction involving this compound is a triazole-linked conjugate. This product retains the fluorescent properties of Cy3 and can be used for various labeling and imaging applications .
Scientific Research Applications
Cy3-PEG8-Alkyne has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in fluorescence microscopy, flow cytometry, and other imaging techniques to label and track biomolecules.
Medicine: Utilized in diagnostic assays and therapeutic research to visualize and quantify biological processes.
Industry: Applied in the development of biosensors, drug delivery systems, and other biotechnological innovations
Mechanism of Action
The mechanism of action of Cy3-PEG8-Alkyne involves its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions. This reaction forms a stable triazole linkage between the alkyne group of this compound and the azide group of the target molecule. The resulting conjugate retains the fluorescent properties of Cy3, allowing for the visualization and tracking of the labeled molecule .
Comparison with Similar Compounds
Cy3-PEG4-Alkyne: Contains four PEG units and an alkyne group. It has similar properties but lower solubility and biocompatibility compared to Cy3-PEG8-Alkyne.
Cy5-PEG8-Alkyne: A derivative of Cyanine 5 (Cy5) with eight PEG units and an alkyne group. It has a different spectral range and is used for multiplex imaging applications.
Cy3-PEG8-Azide: Contains eight PEG units and an azide group instead of an alkyne group. .
Uniqueness: this compound stands out due to its combination of high solubility, biocompatibility, and efficient CuAAc reactivity. The presence of eight PEG units enhances its stability and reduces non-specific interactions, making it a versatile tool for various research applications .
Properties
Molecular Formula |
C49H72ClN3O9 |
|---|---|
Molecular Weight |
882.6 g/mol |
IUPAC Name |
6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide;chloride |
InChI |
InChI=1S/C49H71N3O9.ClH/c1-7-25-54-27-29-56-31-33-58-35-37-60-39-40-61-38-36-59-34-32-57-30-28-55-26-23-50-47(53)22-9-8-14-24-52-44-19-13-11-17-42(44)49(4,5)46(52)21-15-20-45-48(2,3)41-16-10-12-18-43(41)51(45)6;/h1,10-13,15-21H,8-9,14,22-40H2,2-6H3;1H |
InChI Key |
BIZZKBGGPQROCG-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


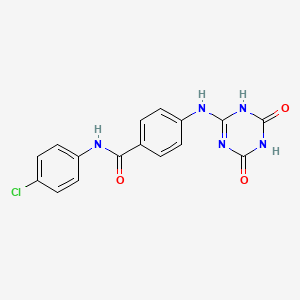
![[6-(difluoromethyl)-5-fluoropyridin-2-yl]-[(4S,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone](/img/structure/B12371536.png)
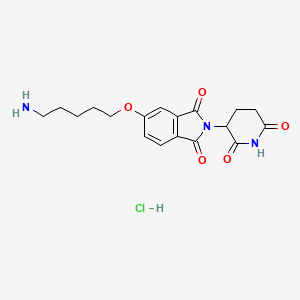
![3-(4-hydroxy-3-methoxyphenyl)-N-[4-[3-(4-hydroxy-3-methoxyphenyl)propanoylamino]butyl]propanamide](/img/structure/B12371552.png)
![7-fluoro-N-[(1-methylindol-5-yl)methyl]-4-oxospiro[3H-chromene-2,3'-azetidine]-1'-carboxamide](/img/structure/B12371563.png)
![tetrasodium;7-anilino-4-hydroxy-3-[[6-sulfonato-4-[[6-sulfonato-4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12371567.png)
![(2S)-2-[(2R,5R,6R)-6-ethyl-2-hydroxy-5-(2-methylpropyl)oxan-2-yl]-2-hydroxy-N-[(3S,4S,13S,19R)-17-hydroxy-8,13,14-trimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl]propanamide](/img/structure/B12371571.png)

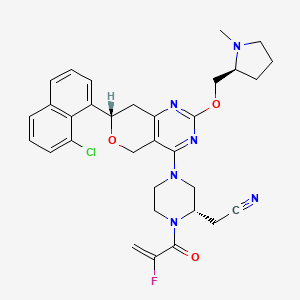
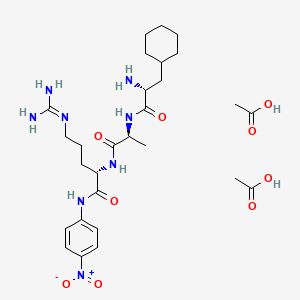

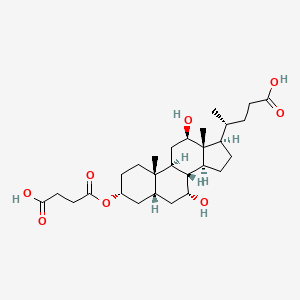
![[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12371600.png)
![17-Methoxy-12-methyl-6-(trifluoromethyl)-2,4,8,12,19-pentazatricyclo[12.3.1.13,7]nonadeca-1(17),3,5,7(19),14(18),15-hexaen-13-one](/img/structure/B12371602.png)
